Chloroquine Phosphate
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICWELGRMTQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044681 | |
| Record name | Chloroquine bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-63-5 | |
| Record name | Chloroquine phosphate [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROQUINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E17K3343P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Modifications
Foundational Synthetic Pathways of 4-Aminoquinolines
The synthesis of 4-aminoquinolines, the structural core of chloroquine (B1663885), is a well-established process in medicinal chemistry. The most common and historically significant method involves the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically utilizes a 4-chloroquinoline (B167314) derivative as the electrophile and an appropriate amine as the nucleophile. nih.gov
The inaugural synthesis of chloroquine was reported in a patent by IG Farben in 1937. wikipedia.org The final and crucial step of this synthesis involved the reaction of 4,7-dichloroquinoline (B193633) with 1-diethylamino-4-aminopentane. wikipedia.orgslideshare.net By 1949, this manufacturing process was refined, enabling the widespread production and use of chloroquine. wikipedia.org
Modern synthetic strategies for 4-aminoquinolines have expanded to include various catalytic and one-pot methods. nih.gov For instance, palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with amines has been successfully employed to synthesize chloroquine and its analogue, amodiaquine, in good yields. nih.gov These advanced methods offer improved efficiency and functional group tolerance compared to traditional approaches.
Development of Chloroquine Analogues
The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new analogues with improved efficacy. nih.gov Research efforts have focused on modifying the chloroquine scaffold to circumvent resistance mechanisms and enhance its activity.
Structural Derivatization Strategies for Enhanced Activities
Structural modifications of the chloroquine molecule have been a primary strategy to develop potent new antimalarial agents. These derivatizations often target the side chain at the 4-position of the quinoline (B57606) ring, as well as the quinoline core itself. ekb.egscholaris.ca
One approach involves altering the lipophilicity and basicity of the lateral side chain attached to the 4-amino group. asm.org Introducing different substituents on the side chain can modulate the compound's ability to accumulate in the parasite's acidic food vacuole, a key aspect of its mechanism of action. asm.orgpdx.edu For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring, creating an analogue known as CQ7a, resulted in a tenfold increase in transgene expression enhancement compared to chloroquine. acs.org Conversely, removing the 7-chloro group completely abolished this enhancing effect. acs.org
Researchers have also explored incorporating motifs that can engage in intermolecular hydrogen bonding within the side chain, which has been shown to enhance activity against drug-resistant strains. nih.gov Furthermore, modifications at the 7-position of the quinoline ring using Sonogashira and Buchwald cross-coupling reactions have yielded derivatives with promising antiviral activity. ekb.eg
Table 1: In Vitro Activity of Chloroquine Analogues against P. falciparum Strains
| Compound | Modification | IC₅₀ (nM) - 3D7 (CQ-sensitive) | IC₅₀ (nM) - K1 (CQ-resistant) |
|---|---|---|---|
| Chloroquine (CQ) | - | Comparable to DAQ | Inactive |
| DAQ | More linear side chain | Comparable to CQ | Active |
| CEQ | Different side chain | 46 ± 4 to 405 ± 32 | 46 ± 4 to 405 ± 32 |
| PCQ | Different side chain | 46 ± 4 to 405 ± 32 | 46 ± 4 to 405 ± 32 |
| GIQ | Different side chain | Inactive | Inactive |
Data sourced from a study on chloroquine analogues' antimalarial activity. nih.gov
Semisynthetic and Late-Stage Modification Approaches
Late-stage modification of the chloroquine molecule offers a rapid method to generate a diverse range of analogues from the readily available active pharmaceutical ingredient (API). nih.govnih.govresearchgate.net This strategy avoids the need for de novo synthesis, which can be time-consuming and complex. researchgate.net
These modifications can involve the introduction of simple functional groups or the coupling of chloroquine to other molecules to create hybrid compounds or conjugates. nih.govnih.gov For instance, carbamates decorated with bisphosphonate units have been synthesized from chloroquine for potential applications in treating multiple myeloma. nih.gov This involved reacting chloroquine with reactive chloroformates to form the corresponding carbamates. nih.gov
Design and Synthesis of Hybridized Molecules
A promising strategy to combat drug resistance is the development of hybrid molecules that combine the chloroquine scaffold with other pharmacophores. asm.orgscielo.org.co This approach aims to create dual-action compounds that can circumvent the parasite's resistance mechanisms. scielo.org.co
One notable example is the creation of "reversed chloroquines" (RCQs), which link a chloroquine-like moiety to a resistance reversal agent. nih.govnih.gov A prototype RCQ was found to be effective against both chloroquine-sensitive and resistant strains of P. falciparum at low nanomolar concentrations. nih.gov
Another innovative approach involves synthesizing hybrids of chloroquine and primaquine (B1584692), another antimalarial drug, with different types of linkers. nih.gov These hybrids have demonstrated activity against various stages of the Plasmodium life cycle, including the liver and blood stages, as well as gametocytes. nih.gov Similarly, "harmiquins," hybrids of harmine (B1663883) (a β-carboline alkaloid) and chloroquine, have shown potent antiplasmodial activity. mdpi.comresearchgate.netnih.gov These hybrids are designed to have a dual mechanism of action, inhibiting heme polymerization via the chloroquine moiety and potentially targeting other parasitic processes through the harmine component. researchgate.netnih.gov
**Table 2: Activity of Harmiquin Hybrids against *P. falciparum***
| Compound | Linker Type | IC₅₀ (nM) - Pf3D7 (CQ-sensitive) |
|---|---|---|
| Harmiquine 32 | Not specified | 2.0 ± 0.3 |
Data from a study on harmiquin hybrids. nih.gov
Structure-Activity Relationship Studies in Chloroquine Analog Design
Structure-activity relationship (SAR) studies are fundamental to the rational design of new chloroquine analogues. asm.orgasm.org These studies aim to understand how specific structural features of the molecule influence its biological activity, providing a roadmap for designing more effective drugs. asm.org
Key findings from SAR studies have highlighted the importance of several structural elements of the chloroquine molecule. The 4-aminoquinoline (B48711) scaffold is essential for the drug's ability to bind to free heme, a critical step in its mechanism of action. asm.org Both the terminal tertiary amino group and the basicity of the quinoline nitrogen are also crucial for its activity. pdx.eduasm.org
SAR studies have shown that analogues with shorter side chains can be active against chloroquine-resistant parasite strains. asm.org Furthermore, the nature of the substituent at the 7-position of the quinoline ring significantly impacts activity. acs.org For example, lipophilic groups at this position can enhance the compound's ability to accumulate within the parasite. frontiersin.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided further insights, identifying favorable and unfavorable sites on the chloroquine analogue structure for incorporating steric, hydrophobic, and electropositive groups to improve antimalarial activity. asm.org
Molecular and Cellular Mechanisms of Action
Antimalarial Mechanistic Paradigms in Parasitic Models
The antimalarial efficacy of chloroquine (B1663885) is targeted against the asexual erythrocytic stages of the Plasmodium parasite. nih.gov During this phase of its lifecycle, the parasite resides within the host's red blood cells and must degrade hemoglobin to acquire essential amino acids for its growth and metabolic processes. wikipedia.orgpatsnap.com Chloroquine's mechanism is intricately linked to the disruption of this vital pathway. nih.gov
Inside the infected red blood cell, the malaria parasite ingests large amounts of host cell cytosol, which is predominantly hemoglobin, into its acidic digestive vacuole (DV). wikipedia.orgnih.gov This organelle functions like a lysosome, containing proteases that break down the hemoglobin into amino acids necessary for the parasite's protein synthesis. nih.gov The process, however, releases a toxic byproduct: free heme (ferriprotoporphyrin IX). mdpi.compatsnap.com Chloroquine's primary action begins by interfering with the parasite's ability to manage this toxic heme. patsnap.com Studies have shown that inhibitors of the proteases involved in hemoglobin degradation can antagonize the antiparasitic activity of chloroquine, providing definitive support for the central role of this pathway in the drug's mechanism of action. nih.gov
To protect itself from the cytotoxic effects of free heme, which can damage membranes and generate reactive oxygen species, the parasite employs a detoxification strategy. oup.comfabad.org.tr It polymerizes the soluble and toxic heme molecules into an insoluble, inert crystalline pigment called hemozoin, also known as malaria pigment. patsnap.compatsnap.combiorxiv.org This biocrystallization process is a crucial survival mechanism for the parasite and a primary target for quinoline-based antimalarials. biorxiv.org
Chloroquine actively inhibits this detoxification process. patsnap.com It is proposed that chloroquine binds to heme to form a heme-chloroquine complex. mdpi.comwikipedia.orgoup.com This complex is highly toxic to the parasite and disrupts membrane function. wikipedia.org Furthermore, the formation of this complex prevents the heme from being incorporated into the growing hemozoin crystal. wikipedia.orgpatsnap.com Some research suggests chloroquine caps (B75204) hemozoin molecules, preventing further polymerization, while other studies propose it primarily acts by perturbing the initial nucleation events of hemozoin crystal formation. wikipedia.orgbiorxiv.org Research has also indicated that chloroquine can inhibit the glutathione-mediated degradation of heme, further contributing to the buildup of toxic heme in the parasite. mdpi.comresearchgate.net The affinity of chloroquine for heme is significantly high, and studies have shown it can disrupt the binding of heme to parasitic proteins like the Plasmodium falciparum histidine-rich protein-2 (PfHRP-2), which is implicated in the detoxification process. nih.gov
| Molecule | Binding Partner | Dissociation Constant (Kd) | Significance |
|---|---|---|---|
| Heme | PfHRP-2 | 0.94 µM | Indicates binding affinity in the parasite's natural detoxification pathway. nih.gov |
| Heme-Chloroquine Complex | - | 37 nM | Shows a much higher affinity between heme and chloroquine, suggesting chloroquine can effectively sequester heme. nih.gov |
The acidic nature of the parasite's digestive vacuole (around pH 4.7-5.6) is crucial for its function, including the activity of hemoglobin-degrading enzymes. wikipedia.orgacs.org Chloroquine, as a weak base, diffuses across membranes in its unprotonated state and enters this acidic compartment. nih.govwikipedia.org Inside the vacuole, the acidic environment causes chloroquine to become protonated. wikipedia.org This charged form of the molecule is less able to diffuse back across the membrane, leading to its trapping and accumulation to very high concentrations within the vacuole. nih.govwikipedia.org
This accumulation has two major consequences. Firstly, the high concentration of the drug at its site of action enhances its ability to interfere with heme polymerization. nih.gov Secondly, the process of trapping protons leads to a gradual increase in the vacuole's pH, a phenomenon known as vacuolar alkalinization. nih.govasm.orgresearchgate.net While minor at therapeutic levels, this pH perturbation can further inhibit the activity of acid-dependent proteases, hindering hemoglobin digestion and contributing to the parasite's demise. nih.govresearchgate.net The susceptibility of Plasmodium falciparum to chloroquine has been shown to be pH-dependent; a lower external pH reduces drug efficacy by decreasing the pH gradient that drives its accumulation. nih.govresearchgate.net
| External pH | Chloroquine IC50 Value |
|---|---|
| 8.0 | 0.48 x 10-7 M |
| 7.4 | 1.8 x 10-7 M |
| 6.8 | 3.3 x 10-7 M |
Table showing the effect of external pH on the 50% inhibitory concentration (IC50) of chloroquine against P. falciparum. nih.gov
Heme Detoxification Inhibition and Heme Complex Formation
Immunomodulatory Mechanisms in Cellular Models
Beyond its antimalarial role, chloroquine phosphate (B84403) is recognized for its immunomodulatory and anti-inflammatory effects, which are exploited in the treatment of autoimmune diseases. nih.govpatsnap.com These actions also stem from its lysosomotropic properties, but in this context, the target is the host's immune cells rather than a parasite. patsnap.com
Similar to its action in the parasite vacuole, chloroquine passively diffuses into host immune cells, such as antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells. nih.govfrontiersin.org It accumulates in acidic intracellular organelles, namely endosomes and lysosomes. invivogen.compatsnap.comnih.gov This accumulation of a weak base leads to an increase in the intraluminal pH of these compartments. embopress.orgpatsnap.com This elevation of pH inhibits the function of various acid-dependent lysosomal hydrolases, which are critical for processing cellular material. invivogen.comnih.gov This interference with lysosomal acidification disrupts key cellular processes including proteolysis, phagocytosis, and autophagy. nih.govnih.gov
A primary consequence of endosomal and lysosomal pH elevation in APCs is the disruption of antigen processing and presentation. patsnap.comnih.gov Professional APCs internalize extracellular antigens into endosomes, where they are degraded into smaller peptides by pH-dependent proteases. mdpi.com These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules, which also assemble in these compartments. nih.govmdpi.com The resulting peptide-MHC II complex is transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response. mdpi.com
By raising the pH, chloroquine inhibits the activity of proteases like cathepsins, which are responsible for cleaving both the antigen and the invariant chain from the MHC class II molecule—a necessary step for peptide loading. nih.gov This impairment of antigen processing and loading leads to a decrease in the presentation of antigens by APCs. nih.govnih.gov This, in turn, reduces the activation of T helper cells and subsequent downstream inflammatory responses, including the production of cytokines, explaining its therapeutic effect in autoimmune conditions characterized by an overactive immune system. patsnap.comfrontiersin.org Chloroquine has also been shown to interfere with Toll-like receptor (TLR) signaling within endosomes, further dampening innate immune activation. nih.govfrontiersin.org
Toll-Like Receptor (TLR) Signaling Interference
Chloroquine phosphate interferes with the signaling pathways of specific Toll-like receptors (TLRs), particularly the endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) that are responsible for detecting microbial and viral nucleic acids. nih.govphysiology.org As a weak base, chloroquine diffuses into acidic intracellular compartments like endosomes and lysosomes, where it becomes protonated and accumulates. invivogen.comfrontiersin.org This accumulation, known as lysosomotropism, leads to an increase in the pH of these organelles. invivogen.comfrontiersin.org
The proper acidification of endosomes is a critical prerequisite for the activation of these TLRs. wjgnet.comahajournals.orgnih.gov For instance, the proteolytic cleavage of TLR9, an essential step for its activation by CpG DNA, is dependent on an acidic environment and does not occur in the presence of chloroquine. ahajournals.orgfrontiersin.org By neutralizing the endosomal pH, chloroquine inhibits the conformational changes and processing required for TLRs to recognize their respective ligands (e.g., double-stranded RNA for TLR3, single-stranded RNA for TLR7/8, and CpG DNA for TLR9), thereby blocking downstream signaling cascades. wjgnet.comfrontiersin.orgoup.com This interference prevents the recruitment of adaptor proteins like MyD88 and subsequent activation of transcription factors such as NF-κB, which ultimately curtails the production of inflammatory cytokines. nih.govwjgnet.comaai.org
Some research also suggests that chloroquine can directly bind to nucleic acids, which may mask the epitopes that TLR9 recognizes, thus preventing TLR-ligand interaction. frontiersin.orgspandidos-publications.com In some contexts, chloroquine has been shown to decrease TLR9 protein levels in spleen tissue to undetectable amounts, further supporting its role as a potent inhibitor of this signaling pathway. nih.govphysiology.org
| Toll-Like Receptor (TLR) | Ligand | Mechanism of Inhibition by Chloroquine | Reference |
|---|---|---|---|
| TLR3 | Double-stranded RNA (dsRNA) | Inhibition of endosomal acidification prevents TLR activation. | nih.govphysiology.orginvivogen.com |
| TLR7 / TLR8 | Single-stranded RNA (ssRNA) | Inhibition of endosomal acidification prevents TLR activation. | invivogen.comfrontiersin.orgoup.com |
| TLR9 | Unmethylated CpG DNA | Inhibits endosomal acidification, preventing the necessary proteolytic cleavage for TLR9 activation. May also directly bind nucleic acid ligands. | nih.govfrontiersin.orgoup.comspandidos-publications.com |
Modulation of Cytokine Production (e.g., TNFα, IL-1β, IL-6, IL-12)
This compound exhibits significant immunomodulatory effects by suppressing the production and release of several key pro-inflammatory cytokines. researchgate.net This activity is closely linked to its ability to interfere with TLR signaling, which is a major pathway for inducing inflammatory cytokine synthesis. wjgnet.comfrontiersin.org By inhibiting the activation of endosomal TLRs, chloroquine effectively reduces the downstream production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). wjgnet.comfrontiersin.orgmazums.ac.ir
Studies have demonstrated that chloroquine can inhibit the release of TNF-α from human and murine cells. aai.org Its mechanism involves reducing TNF-α mRNA accumulation pre-translationally, without affecting mRNA stability or the nuclear translocation of NF-κB. aai.org In addition to TNF-α, chloroquine also curtails the secretion of IL-1β and IL-6. aai.orgmazums.ac.ir The suppression of these particular cytokines is significant, as they are central mediators of the inflammatory complications and "cytokine storms" associated with severe viral diseases. mazums.ac.irnih.govelsevier.esfrontiersin.org
Research using human lung parenchymal explants stimulated with lipopolysaccharide (LPS) has provided quantitative data on chloroquine's inhibitory capacity. In this model, chloroquine, at concentrations achievable in the lung, demonstrated a concentration-dependent inhibition of the release of several cytokines implicated in inflammatory responses. nih.gov
| Cytokine | Inhibition by Chloroquine (100 µM) | Reference |
|---|---|---|
| Tumor Necrosis Factor-ɑ (TNF-ɑ) | 76% | nih.govoup.com |
| Interleukin-6 (IL-6) | 68% | nih.govoup.com |
| CCL2 (MCP-1) | 72% | nih.govoup.com |
| CCL3 (MIP-1α) | 67% | nih.govoup.com |
Cyclic GMP-AMP Synthase (cGAS) Pathway Modulation
Beyond its effects on endosomal TLRs, chloroquine also modulates innate immune responses by interfering with the cyclic GMP-AMP synthase (cGAS)-STING signaling pathway. pulmonarychronicles.comnih.gov This pathway is a primary mechanism for detecting cytosolic DNA, which can be of viral, bacterial, or host origin, and subsequently inducing a type I interferon (IFN) response. frontiersin.orgnih.gov
The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. nih.gov This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). frontiersin.orgnih.gov cGAMP then binds to and activates the adaptor protein STING (stimulator of interferon genes) located on the endoplasmic reticulum, initiating a signaling cascade that leads to the transcription of genes for type I interferons and other inflammatory cytokines. frontiersin.org
Research has shown that chloroquine and its analog hydroxychloroquine (B89500) can block the binding of dsDNA to cGAS. frontiersin.orgnih.gov This action attenuates the synthesis of cGAMP and thereby prevents the activation of the STING pathway. frontiersin.orgnih.gov By inhibiting cGAS activity, chloroquine effectively suppresses a critical cytosolic DNA-sensing mechanism, further contributing to its broad immunomodulatory profile. pulmonarychronicles.comfrontiersin.org Studies have reported that this inhibition is dose-dependent. frontiersin.org
Antiviral Mechanisms in Cell Culture Systems
Viral Entry and Fusion Inhibition in Enveloped Viruses
This compound demonstrates broad-spectrum antiviral activity in cell culture systems, particularly against enveloped viruses that rely on a pH-dependent step for entry into host cells. pulmonarychronicles.comnih.govnih.gov Many enveloped viruses, including members of the Coronaviridae and Flaviviridae families, enter cells via endocytosis. invivogen.comnih.gov Following engulfment, the virus-containing endosome must fuse with the viral envelope to release the viral genome into the cytoplasm. This fusion process is typically triggered by the acidic environment (low pH) within the late endosome. jle.combmj.com
Chloroquine disrupts this crucial entry step by elevating the pH of the endosomes. tandfonline.comfrontiersin.org As a weak base, it accumulates within these acidic vesicles and neutralizes them, preventing the necessary drop in pH. bmj.comtandfonline.com This elevated pH inhibits the pH-dependent conformational changes in viral envelope glycoproteins that are required to mediate the fusion between the viral and endosomal membranes. nih.gov Consequently, the viral genome is trapped within the endosome and cannot be released into the cytoplasm to initiate replication, effectively blocking the infection at a very early stage. frontiersin.orgnih.gov This mechanism of inhibiting virus-endosome fusion has been demonstrated for a variety of viruses in vitro. frontiersin.orgnih.govnih.gov
Endosomal Acidification Alteration and Viral Replication Interference
The primary and most widely studied antiviral mechanism of chloroquine is its ability to alter the pH of acidic intracellular organelles, which interferes with multiple stages of viral replication. invivogen.comnih.govbmj.com Chloroquine passively diffuses across cell membranes and accumulates in acidic vesicles such as endosomes, lysosomes, and the trans-Golgi network. invivogen.comfrontiersin.orgfrontiersin.org Inside these compartments, it becomes protonated, which traps it and raises the luminal pH from its normal acidic state (around 4.5) to a more neutral level (around 6.0). frontiersin.org
This increase in pH has profound consequences for viral replication. nih.gov Many viruses require the low pH of the endolysosomal pathway to uncoat and release their genetic material into the host cell's cytoplasm. researchgate.netpulmonarychronicles.combmj.com By raising the endosomal pH, chloroquine prevents this critical uncoating step, thereby halting the replication cycle before it can begin. mazums.ac.irbmj.com This has been observed for viruses like influenza B virus and hepatitis A virus. bmj.com
Furthermore, the function of many cellular enzymes, including proteases and hydrolases located in lysosomes, is pH-dependent. invivogen.comtandfonline.com These enzymes are often co-opted by viruses for the processing of viral polyproteins into mature, functional proteins. By increasing the pH, chloroquine inhibits the activity of these enzymes, leading to improper processing of viral components and a block in viral replication. invivogen.compulmonarychronicles.com
| Virus Family | Specific Virus | Reference |
|---|---|---|
| Coronaviridae | SARS-CoV, SARS-CoV-2, HCoV-229E | invivogen.comnih.govscispace.com |
| Flaviviridae | Dengue virus, Hepatitis C virus | invivogen.comnih.govnih.gov |
| Retroviridae | Human Immunodeficiency Virus (HIV) | invivogen.comnih.gov |
| Orthomyxoviridae | Influenza A virus, Influenza B virus | bmj.comnih.govnih.gov |
| Picornaviridae | Hepatitis A virus | pulmonarychronicles.combmj.com |
| Paramyxoviridae | Borna disease virus | nih.gov |
| Togaviridae | Chikungunya virus, Mayaro virus | nih.govnih.gov |
Post-Translational Modification Interference (e.g., Glycosylation of Host Receptors)
In addition to disrupting pH-dependent entry and replication steps, chloroquine can interfere with the post-translational modification of both viral and host cell proteins, most notably glycosylation. pulmonarychronicles.comnih.gov This process, which involves the addition of sugar moieties to proteins, is crucial for their proper folding, stability, and function. Glycosylation occurs within the endoplasmic reticulum and Golgi apparatus, cellular compartments whose functions can be affected by chloroquine. oup.comnih.gov
Chloroquine's ability to raise the pH of the Golgi network can impair the function of resident glycosyltransferases, which are enzymes that require a specific pH to work correctly. nih.govbmj.comnih.gov One of the most significant consequences of this is the interference with the terminal glycosylation of the Angiotensin-Converting Enzyme 2 (ACE2), the cellular receptor used by SARS-CoV and SARS-CoV-2 for entry. bmj.comtandfonline.comnih.govscispace.comauctoresonline.org By impairing ACE2 glycosylation, chloroquine can reduce the binding efficiency between the viral spike protein and the receptor, thereby inhibiting viral attachment and entry. tandfonline.comnih.govscispace.comoup.com
Similarly, chloroquine can affect the glycosylation of viral envelope proteins themselves. nih.gov For HIV, the antiretroviral effect of chloroquine has been attributed to the inhibition of glycosylation of the gp120 envelope glycoprotein. nih.gov This results in the production of newly formed virus particles that are non-infectious because their envelope proteins are improperly processed. pulmonarychronicles.comnih.gov This mechanism, which targets cellular rather than viral enzymes, may have a broad spectrum of activity and a lower propensity for the development of viral resistance. nih.gov
Anti-Cancer Mechanisms in In Vitro and Preclinical Models
One of the most extensively studied anti-cancer mechanisms of chloroquine is the inhibition of autophagy. ecancer.orgmdpi.com Autophagy is a cellular process for degrading and recycling cellular components, which cancer cells can use to survive under stress. gavinpublishers.com Chloroquine, a lysosomotropic agent, disrupts the final stage of this process. mdpi.com This leads to the accumulation of autophagosomes and has been shown to suppress tumor growth and sensitize cancer cells to other therapies. gavinpublishers.comdovepress.com In various cancer cell lines, including those from breast cancer, glioblastoma, and melanoma, treatment with chloroquine results in an increased number of autophagosomes and upregulation of autophagy markers like LC3-II and p62. mdpi.comnih.gov
Chloroquine primarily inhibits the autophagic flux by impairing the fusion of autophagosomes with lysosomes to form autolysosomes. nih.govresearchgate.nettandfonline.commdpi.com This mechanism has been demonstrated in multiple studies and is considered a key aspect of its anti-autophagic action. nih.govinvivogen.com The process prevents the degradation of the autophagosome's contents. researchgate.net Research indicates that this impairment may be a more significant contributor to autophagy inhibition than its effect on lysosomal pH. nih.govresearchgate.net The disruption of fusion may also be linked to a chloroquine-induced disorganization of the Golgi and endo-lysosomal systems. nih.govtandfonline.commdpi.com This effect on fusion is a defining characteristic of how chloroquine blocks the autophagy pathway. dovepress.cominvivogen.com
As a weak base, chloroquine passively diffuses into acidic organelles like lysosomes, where it becomes protonated and trapped. gavinpublishers.cominvivogen.com This accumulation leads to an increase in the intralysosomal pH. gavinpublishers.cominvivogen.com Many lysosomal hydrolases, which are responsible for degrading cellular waste, require a highly acidic environment to function optimally. By raising the pH, chloroquine inhibits the activity of these essential enzymes, thereby impairing the degradative capacity of the lysosome. mdpi.cominvivogen.com However, some studies suggest that the primary inhibitory mechanism is the blockage of autophagosome-lysosome fusion, rather than the direct inactivation of enzymes due to pH changes. nih.govresearchgate.net
Chloroquine can induce cancer cell death through mechanisms that are independent of its effects on autophagy. nih.gov
Endoplasmic Reticulum (ER) Stress: By inhibiting autophagy, chloroquine can cause the accumulation of damaged or misfolded proteins, which in turn induces stress in the endoplasmic reticulum (ER). nih.govresearchgate.net Prolonged ER stress activates signaling pathways that ultimately lead to apoptosis. nih.govresearchgate.net In models of primary effusion lymphoma and cholangiocarcinoma, chloroquine-induced apoptosis was shown to be dependent on the induction of ER stress. nih.govresearchgate.net
Caspase-Dependent Apoptosis: Chloroquine has been shown to induce apoptosis in a variety of cancer cells, including melanoma, glioma, and lung cancer. nih.govnih.govspandidos-publications.com This process is often mediated by the activation of caspases, such as caspase-3, caspase-7, and caspase-8. nih.govnih.govspandidos-publications.comfrontiersin.org In some cell lines, chloroquine treatment leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. spandidos-publications.comspandidos-publications.com However, the induction of apoptosis can be cell-type dependent, and some studies have reported caspase-independent cell death. jci.orgarvojournals.org
Pyroptosis: In combination with other chemotherapeutic agents, chloroquine has been found to enhance pyroptosis, a form of programmed cell death characterized by cell swelling and lysis. In melanoma cells, co-treatment with chloroquine and doxorubicin (B1662922) was shown to enhance pyroptosis, which was accompanied by the generation of a plasma membrane-targeting fragment of the gasdermin family protein DFNA5. mdpi.com
Chloroquine's anti-cancer effects are also mediated through its interaction with several critical cellular signaling pathways.
PI3K/AKT/mTOR: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. nih.govspringermedizin.de Inhibition of this pathway is known to induce autophagy as a survival mechanism. nih.govmdpi.com Chloroquine can potentiate the effects of PI3K/AKT/mTOR inhibitors by blocking this protective autophagy, thereby enhancing cancer cell death. nih.govplos.org In breast cancer models, combining chloroquine with PI3K/AKT inhibitors prevented treatment resistance. nih.gov In lung cancer cells, chloroquine was shown to target the PI3K/AKT pathway, contributing to its inhibitory effect on cell growth. spandidos-publications.com
NF-κB: Chloroquine can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In some cancer cells, chloroquine induces NF-κB activation, which can promote cell survival and confer a resistance mechanism to the drug itself. nih.gov This activation can occur through the accumulation of autophagosomes and the protein p62. nih.gov Conversely, in adult T-cell leukemia/lymphoma cells, chloroquine was found to inhibit the NF-κB pathway by preventing the autophagic degradation of p47, a negative regulator of the pathway, leading to apoptosis. plos.org Chloroquine has also been noted to influence the Toll-like receptor 9 (TLR9)/NF-κB signaling pathway. ecancer.orgecancer.org
p53: Chloroquine can activate the p53 tumor suppressor pathway. nih.govscispace.com In glioma cells, chloroquine treatment leads to the stabilization of the p53 protein and activation of its transcriptional targets, including genes involved in apoptosis like bax and pig3. nih.gov This p53 activation is a key mechanism for chloroquine-induced apoptosis in cells with functional p53. nih.govscispace.com However, chloroquine also exerts cytotoxic effects in cells with mutant or deficient p53, indicating the existence of p53-independent mechanisms of action. ecancer.orgnih.gov
Hedgehog: The Hedgehog signaling pathway, which can be crucial for cancer stem cell maintenance, is another target of chloroquine. ecancer.orgnih.gov Studies have shown that chloroquine inhibits the Hedgehog pathway by decreasing the production and affecting the localization of Smoothened (SMO), a key signal transducer in the pathway. nih.govresearchgate.net This inhibition has been observed in pancreatic cancer models, where it contributes to the depletion of cancer stem cells. mdpi.comnih.gov
CXCR4-CXCL12: Chloroquine and its derivatives can antagonize the CXCR4 chemokine receptor, inhibiting the CXCR4-CXCL12 signaling axis. plos.orgecancer.orgnih.gov This pathway plays a significant role in cancer cell proliferation, migration, and metastasis. ecancer.org By inhibiting this axis, chloroquine can suppress cancer cell invasion and reduce the self-renewal of cancer stem cells, as demonstrated in pancreatic cancer models. ecancer.orgnih.gov The mechanism involves reducing the phosphorylation of downstream effectors like ERK and STAT3. ecancer.orgnih.gov
Data Tables
Table 1: Summary of Chloroquine's Effects on Cellular Signaling Pathways
| Pathway | Effect of Chloroquine | Key Findings | Cancer Model Examples | Citations |
|---|---|---|---|---|
| MAPK | Inhibition | Blocks CXCL12-mediated ERK phosphorylation. | Pancreatic Cancer | plos.orgecancer.orgnih.gov |
| PI3K/AKT/mTOR | Inhibition / Potentiation | Directly inhibits the pathway; Potentiates PI3K/AKT/mTOR inhibitors by blocking autophagy. | Breast Cancer, Lung Cancer, Glioma | mdpi.comspandidos-publications.comnih.govplos.org |
| NF-κB | Modulatory (Inhibition or Activation) | Can induce resistance via p62-mediated activation or induce apoptosis by inhibiting p47 degradation. | Squamous Cell Carcinoma, Melanoma, Adult T-cell Leukemia/Lymphoma | ecancer.orgecancer.orgnih.govplos.org |
| p53 | Activation | Stabilizes p53 protein and induces transcription of apoptotic target genes. | Glioma, Lymphoma | nih.govjci.orgscispace.com |
| Hedgehog | Inhibition | Decreases production/localization of Smoothened (SMO), a key pathway component. | Pancreatic Cancer | ecancer.orgmdpi.comnih.govresearchgate.net |
| CXCR4-CXCL12 | Inhibition / Antagonism | Acts as an antagonist to the CXCR4 receptor, blocking downstream signaling. | Pancreatic Cancer, Esophageal Cancer | plos.orgecancer.orgnih.govnih.gov |
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| 3-methyladenine (3-MA) |
| Bafilomycin A1 |
| Chloroquine |
| This compound |
| Cisplatin (B142131) |
| Doxorubicin |
| E64d |
| Etoposide |
| Gemcitabine |
| Hydroxychloroquine (HCQ) |
| Ipatasertib |
| Lactacystin |
| Leupeptin |
| LY294002 |
| MG-132 |
| MK2206 |
| Oleanolic Acid |
| Paclitaxel |
| Pepstatin A |
| PI-103 |
| Rapamycin |
| Salidroside |
| Staurosporine |
| Taselisib |
| Temsirolimus |
| Thapsigargin |
| Tunicamycin |
| Wortmannin |
| Z-VAD-FMK |
Lysosomal pH Elevation and Associated Enzyme Inactivation
Modulation of Tumor Microenvironment Components
This compound has been shown to influence the tumor microenvironment by affecting its key components, including the tumor vasculature and cancer-associated fibroblasts (CAFs). anticancerfund.orgmdpi.com
Tumor Vasculature: Research indicates that chloroquine can "normalize" the tumor vasculature. nih.govmdpi.com This process involves a reduction in vessel density, improved alignment of endothelial cells, the formation of tight junctions, and the promotion of a quiescent phenotype in these cells. frontiersin.org This normalization can lead to decreased intratumoral hypoxia, which in turn can reduce cancer cell invasion and metastasis. mdpi.com The mechanism behind this effect appears to be independent of autophagy and is linked to the activation of NOTCH1 signaling in endothelial cells. nih.govmdpi.com By improving the structure and function of tumor blood vessels, chloroquine may also enhance the delivery of chemotherapeutic drugs to the tumor mass. frontiersin.org
Cancer-Associated Fibroblasts (CAFs): CAFs are a critical component of the tumor stroma and are known to promote tumor growth and progression. nih.govmdpi.com Chloroquine can negatively modulate the activity of CAFs. mdpi.com Studies have shown that inhibiting autophagy in CAFs, either genetically or with chloroquine, can induce a quiescent state in these cells. tandfonline.com In pancreatic ductal adenocarcinoma, blocking CAF autophagy was found to reduce the production of interleukin 6 (IL-6), leading to a less desmoplastic tumor microenvironment. nih.gov Furthermore, in lung cancer models, inhibiting CAF autophagy with chloroquine reduced the secretion of factors that promote cancer cell invasion. mdpi.com
Enhancement of Cytotoxic Agent Effects in Cell Lines and Animal Models
This compound has been extensively studied for its ability to sensitize cancer cells to the effects of various cytotoxic agents, thereby enhancing their therapeutic efficacy. mdpi.comnih.gov This sensitization occurs through both autophagy-dependent and independent mechanisms.
In numerous preclinical studies, chloroquine has demonstrated a synergistic effect when combined with conventional chemotherapy drugs. For instance, it has been shown to enhance the cytotoxicity of:
Doxorubicin: In breast cancer cell lines and xenograft models, chloroquine increased sensitivity to doxorubicin and suppressed tumor growth. mdpi.com
Cisplatin: The combination of chloroquine and cisplatin led to increased apoptosis in tumor cells. nih.gov
Paclitaxel: Chloroquine sensitized triple-negative breast cancer cells to paclitaxel. mdpi.com
Gefitinib: In gefitinib-resistant non-small cell lung cancer cells, chloroquine was able to overcome resistance and enhance the drug's cytotoxic effects. plos.org
Cytarabine, Daunorubicin, and Idarubicin: In acute myeloid leukemia (AML) cell lines, this compound showed a significant synergistic antitumor effect with these chemotherapy drugs, both in vitro and in vivo. nih.gov
The table below summarizes key findings from studies investigating the synergistic effects of chloroquine with cytotoxic agents.
| Cancer Model | Cytotoxic Agent | Observed Effect of Chloroquine Combination | Reference |
| Breast Cancer (MCF-7) | Doxorubicin | Increased sensitivity, suppressed cell growth | mdpi.com |
| Esophageal Cancer | Cisplatin | Increased cytotoxicity | nih.gov |
| Non-Small Cell Lung Cancer (PC-9/gefB4) | Gefitinib | Overcame acquired resistance, enhanced cytotoxicity | plos.org |
| Acute Myeloid Leukemia (MV-4-11) | Cytarabine, Daunorubicin, Idarubicin | Synergistic antitumor effect, enhanced apoptosis | nih.gov |
| Melanoma (M14 ADR2) | Doxorubicin | Overcame multidrug resistance | spandidos-publications.com |
| Breast Cancer (4T1) | N/A (as single agent) | Inhibited tumor growth and metastasis | nih.gov |
This enhancement of cytotoxicity is often attributed to chloroquine's ability to inhibit autophagy, a process that cancer cells can use to survive the stress induced by chemotherapy. nih.govnih.gov However, other autophagy-independent mechanisms also contribute to this sensitizing effect. mdpi.com
Other Cellular and Molecular Target Interactions
Beyond its effects on autophagy and the tumor microenvironment, this compound interacts with other cellular and molecular targets, including ion channels and nucleic acids.
Ion Channel Modulation (e.g., Inwardly Rectifying Potassium Channels)
Chloroquine has been shown to inhibit various inwardly rectifying potassium (Kir) channels. nih.govclinicalgate.com These channels are crucial for maintaining the resting membrane potential in excitable cells. researchgate.net Chloroquine blocks several types of Kir channels, including:
Kir2.1 (IK1): Block of this channel can lead to an increase in the duration of the ventricular action potential. clinicalgate.com
G-protein-gated Kir (IKACh): Chloroquine also demonstrates inhibitory effects on these channels. clinicalgate.com
ATP-sensitive K+ channels (KATP), specifically Kir6.2/SUR2A: Chloroquine inhibits these channels through multiple mechanisms. nih.govnih.gov One mechanism involves a direct block of the channel pore from the cytoplasmic side, while another, slower mechanism likely involves disrupting the interaction between the channel and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.gov
The table below presents the half-maximal inhibitory concentrations (IC50) of chloroquine for different cardiac inward rectifier channels.
| Channel Type | IC50 | Reference |
| IK1 | 0.69 µM | clinicalgate.com |
| IKACh | 0.38 µM | clinicalgate.com |
| IKATP | 0.51 µM | clinicalgate.com |
This modulation of potassium channels, particularly Kir6.2, may play a role in the cardiac effects of chloroquine and its potential impact on cellular adaptation to hypoxic conditions. bezmialemscience.org
Direct Nucleic Acid Interactions (e.g., DNA Binding Modes)
Chloroquine is known to interact directly with nucleic acids, particularly double-stranded DNA (dsDNA). nih.govresearchgate.net The primary mode of this interaction is believed to be intercalation, where the aromatic rings of the chloroquine molecule insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.net
Key characteristics of chloroquine's interaction with DNA include:
Binding Affinity: Chloroquine intercalates into dsDNA with a dissociation constant (KD) of approximately 200 µM. nih.gov
Thermodynamics: The binding process is entropically driven and endothermic. nih.gov
Binding Modes: While intercalation is the primary mode, other interactions like groove binding have also been suggested, particularly at lower concentrations or with specific nucleic acid structures. rsc.org The ionic strength of the surrounding environment can influence the dominant binding mode. researchgate.net
Consequences of Binding: This interaction increases the viscosity and rigidity of DNA and can stabilize the double helix, leading to an increase in its melting temperature. nih.gov It is proposed that this direct binding to DNA and subsequent interference with DNA replication and repair processes may contribute to the drug's cytotoxic effects. researchgate.netresearchgate.net
Recent studies have also explored the interaction of chloroquine's derivative, hydroxychloroquine, with RNA, demonstrating a groove-binding mode. rsc.org
Mechanisms of Resistance to Chloroquine Phosphate
Plasmodium falciparum Resistance Mechanisms
The cornerstone of chloroquine (B1663885) resistance in P. falciparum is the reduced accumulation of the drug within its site of action, the acidic digestive vacuole (DV). nih.gov Chloroquine, a weak base, normally becomes protonated and trapped within the low-pH environment of the DV, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. embopress.org Resistant parasites have evolved a mechanism to expel the drug from this compartment, thereby avoiding its lethal effects.
The primary determinant of chloroquine resistance is the P. falciparum chloroquine resistance transporter (PfCRT). nih.govnih.gov PfCRT is an integral membrane protein located on the parasite's digestive vacuole membrane. nih.govnih.gov In its wild-type form, found in chloroquine-sensitive parasites, PfCRT is believed to transport peptides derived from hemoglobin digestion out of the DV into the parasite's cytosol. researchgate.net
However, in resistant parasites, mutations in the pfcrt gene alter the transporter's function, granting it the ability to efflux chloroquine from the DV. nih.govplos.org This efflux is an energy-dependent process that directly lowers the concentration of chloroquine at its target, preventing the drug from inhibiting hemozoin formation and leading to parasite survival. nih.gov Studies using heterologous expression systems, such as Xenopus oocytes and Dictyostelium discoideum, have conclusively demonstrated that mutant PfCRT directly transports chloroquine, confirming its central role as an efflux pump. plos.orgplos.org
A number of point mutations in the pfcrt gene have been linked to chloroquine resistance, but the single substitution of threonine for lysine (B10760008) at codon 76 (K76T) is considered the critical mutation. embopress.orgscispace.com This mutation is a hallmark of nearly all chloroquine-resistant parasite strains globally. nih.govoup.com Allelic exchange experiments have shown that reverting the K76T mutation back to the wild-type K76 in resistant parasites restores their sensitivity to chloroquine. embopress.org
While K76T is essential, it typically occurs as part of a specific haplotype, co-occurring with several other mutations that modulate the degree of resistance and parasite fitness. nih.gov These accompanying mutations are found at various codons, including 72, 74, 75, 220, 271, 326, 356, and 371. nih.gov The specific combination of these mutations can vary geographically, leading to different PfCRT haplotypes with distinct resistance profiles. oup.com For example, the Dd2 haplotype from Southeast Asia and the 7G8 haplotype from South America both confer chloroquine resistance but carry different sets of mutations alongside K76T. bohrium.com
Table 1: Key Amino Acid Polymorphisms in the PfCRT Protein Associated with Chloroquine Resistance This table summarizes the foundational wild-type (chloroquine-sensitive) haplotype and common mutant haplotypes found in chloroquine-resistant P. falciparum strains.
| Codon Position | 72 | 74 | 75 | 76 | 220 | 271 | 326 | 356 | 371 | Haplotype Name/Origin | Chloroquine Susceptibility |
| Wild-Type | C | M | N | K | A | Q | N | I | R | HB3 (CQS) | Sensitive |
| Mutant | C | I | E | T | S | E | S | T | I | Dd2 (CQR - Asia/Africa) | Resistant |
| Mutant | V | M | N | T | S | E | D | L | I | 7G8 (CQR - S. America) | Resistant |
| Mutant | S | M | N | T | S | E | S | T | I | - | Resistant |
| Mutant | C | I | E | T | S | E | S | L | I | - | Resistant |
Data compiled from references: nih.govoup.comresearchgate.net
The role of digestive vacuole pH in chloroquine resistance has been a subject of investigation. An early hypothesis suggested that mutant PfCRT might alter the vacuole's pH, thereby reducing the "weak base trapping" of chloroquine. nih.gov However, several independent studies have since shown that there is no significant difference in the baseline pH of the DV between chloroquine-sensitive and chloroquine-resistant parasites. nih.govasm.org
Instead, the evidence points to a more direct link between mutant PfCRT, H+ ions, and drug transport. Studies have demonstrated that in the presence of chloroquine, resistant parasites exhibit a "H+ leak" from the digestive vacuole that is not observed in sensitive parasites. asm.orgasm.org This finding is consistent with a model where the mutant PfCRT transporter mediates the efflux of the protonated form of chloroquine, possibly in symport with H+ ions. asm.org This action simultaneously removes the drug and dissipates the proton gradient that helps to concentrate it, directly linking the transporter's function to the vacuole's electrochemical potential.
The mechanism of PfCRT-mediated resistance has been extensively studied and validated using in vitro models. A key characteristic of chloroquine resistance is its reversibility by certain chemical agents known as chemosensitizers. plos.org Compounds like verapamil (B1683045), a calcium channel blocker, can restore chloroquine sensitivity in resistant parasites in vitro. embopress.orgnih.gov Verapamil is thought to act by inhibiting the drug efflux function of the mutant PfCRT transporter. researchgate.net
Other compounds have also been shown to reverse chloroquine resistance in laboratory settings. Promethazine, an antihistamine, was found to reduce the 50% inhibitory concentrations (IC50s) for chloroquine against resistant parasite clones by 32-92% in vitro. nih.govajtmh.orgresearchgate.net Similarly, the phytochemical andrographolide (B1667393) has been shown to ameliorate chloroquine resistance, potentially by inhibiting drug accumulation or affecting other biological activities of the parasite. nih.gov These in vitro reversal models have been crucial for confirming that active drug efflux via mutant PfCRT is the primary resistance mechanism and for identifying potential therapeutic strategies to overcome it. parasite-journal.org
Association with Digestive Vacuole pH Dynamics
Comparative Analysis with Mammalian Multidrug Resistance (MDR) Mechanisms
The phenomenon of chloroquine resistance in P. falciparum shares notable parallels with multidrug resistance (MDR) observed in mammalian cancer cells. nih.govbioline.org.br In both cases, resistance is primarily driven by the action of membrane transporter proteins that actively efflux therapeutic agents, reducing their intracellular concentration to sub-therapeutic levels.
In mammalian cells, MDR is often mediated by P-glycoprotein (P-gp/MDR1), a member of the ATP-binding cassette (ABC) transporter superfamily. wiley.com This protein pumps a wide range of structurally diverse chemotherapeutic drugs out of the cell. P. falciparum possesses a homolog of this protein, known as PfMDR1 or P-glycoprotein homologue 1 (Pgh1), which is also located on the digestive vacuole membrane. bioline.org.brwiley.com While mutations and changes in the expression of pfmdr1 can modulate the parasite's susceptibility to chloroquine and other antimalarials like mefloquine (B1676156) and quinine (B1679958), its role in chloroquine resistance is considered secondary to that of PfCRT. nih.govbioline.org.brwiley.com
The primary mechanism involving PfCRT, while not an ABC transporter, functions analogously to mammalian MDR pumps. PfCRT belongs to the drug/metabolite transporter (DMT) superfamily. nih.govwiley.com Like mammalian MDR proteins, mutant PfCRT confers resistance by actively transporting the drug away from its site of action. nih.gov The ability of chemosensitizers like verapamil to reverse resistance in both cancer cells and chloroquine-resistant parasites further underscores the mechanistic similarities between the two systems. plos.orgparasite-journal.org Both systems represent a convergent evolutionary strategy where resistance to xenobiotics is achieved through transporter-mediated drug efflux.
Computational Chemistry and Drug Design Applications
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and identify the key structural features that influence their efficacy. This approach has been widely applied to chloroquine (B1663885) and its analogs to understand the determinants of antimalarial activity and to design more potent derivatives. tandfonline.comnih.govchemsociety.org.ng
A significant focus of QSAR studies on chloroquine has been to overcome the challenge of drug resistance in Plasmodium falciparum. nih.gov Researchers have analyzed large datasets of 4-aminoquinoline (B48711) (AQ) analogs to identify the structural properties necessary for activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of the parasite. nih.govnih.gov These studies have revealed that several structural features are crucial for activity against CQR parasites. These include the presence of a halogen (Cl, Br, or I) at position 7 of the quinoline (B57606) ring, a protonatable nitrogen at position 1, and another protonatable nitrogen at the distal end of the side chain. nih.gov
Furthermore, the length of the side chain has been identified as a critical factor. nih.gov QSAR models have shown that side chain lengths of either three or fewer carbons, or ten or more carbons, are necessary, though not solely sufficient, for activity against resistant strains. nih.gov These findings help in designing new analogs that can evade the resistance mechanisms of the parasite. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. asm.org 3D-QSAR studies on chiral chloroquine analogs have highlighted the importance of steric, hydrophobic, and electropositive groups on the linker attached to the quinoline moiety for potent antimalarial activity. asm.org The resulting 3D contour maps guide medicinal chemists in identifying favorable and unfavorable regions for modification to enhance biological activity. asm.orgnih.gov
QSAR has also been employed to develop models that can predict the reversal of chloroquine resistance. By analyzing a set of compounds known to reverse resistance, a 3D QSAR pharmacophore model was developed. This model identified two aromatic hydrophobic interaction sites and a hydrogen bond acceptor site as essential for potent resistance-reversal activity. researchgate.net Such models are valuable tools for identifying or designing new agents that can restore the efficacy of chloroquine.
The application of QSAR is not limited to antimalarial activity. The general approach of correlating molecular descriptors with biological activity makes it a versatile tool in drug discovery. For instance, QSAR can be used to predict various pharmacokinetic and pharmacodynamic properties of chloroquine derivatives, aiding in the selection of candidates with desirable drug-like properties. chemsociety.org.ng
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. In the context of chloroquine, virtual screening has been instrumental in the discovery of novel analogs with potential antimalarial activity and other therapeutic applications.
The process often begins with the creation of a pharmacophore model based on the known structure of chloroquine or its active derivatives. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This pharmacophore is then used to screen large compound databases, such as the ChemBridge database or libraries of natural products, to identify "hits" that match the model. frontiersin.orgmdpi.com
One successful application of this approach involved a combination of 2D- and 3D-QSAR models in a virtual screening campaign to identify new potential inhibitors of P. falciparum dUTPase (PfdUTPase), an attractive antimalarial drug target. frontiersin.org This effort led to the identification of novel chemical scaffolds with in vitro potency against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. frontiersin.org Similarly, QSAR-based virtual screening of a natural products database led to the identification and subsequent experimental validation of sesquiterpene lactones with potent and selective antimalarial activity. mdpi.com
Structure-based virtual screening, which utilizes the 3D structure of the target protein, is another powerful approach. Molecular docking is a key component of this method, where candidate molecules from a library are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. This has been used to screen for inhibitors of β-hematin formation, a critical process in the malaria parasite that chloroquine disrupts. lka.ltnih.gov By docking compounds from a large chemical library against the known crystal structure of β-hematin, researchers have identified novel chemotypes, such as coumarins and iminodipyridinopyrimidines, as potent inhibitors. lka.ltnih.gov
Virtual screening has also been employed to find new uses for existing drugs, a process known as drug repurposing. For example, libraries of approved drugs have been screened for their potential to inhibit targets in other diseases. In the search for treatments for COVID-19, virtual screening was used to assess the binding of chloroquine-like compounds to key SARS-CoV-2 proteins. nih.gov
A key advantage of virtual screening is its ability to "scaffold hop," meaning it can identify structurally diverse compounds that still possess the desired biological activity. acs.org This is crucial for discovering novel chemotypes that may have improved properties, such as better efficacy against resistant strains or a more favorable safety profile. researchgate.net By applying various chemoinformatic methods in parallel, including molecular fingerprinting and other ligand-based approaches, researchers can increase the diversity of the identified hits. acs.org
The output of a virtual screening campaign is a smaller, more manageable set of compounds that can then be prioritized for experimental testing. This significantly increases the hit rate of high-throughput screening programs and accelerates the drug discovery process. acs.orgresearchgate.net
Molecular Dynamics Simulations of Drug-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between a drug and its target at an atomic level, MD provides detailed insights into the stability of the drug-target complex, the conformational changes that occur upon binding, and the energetic basis of their interaction. This technique has been extensively applied to understand the action of chloroquine and the mechanisms of resistance.
A key area of investigation has been the interaction of chloroquine with its primary antimalarial target, the heme detoxification pathway, and the resistance-mediating protein, PfCRT. mdpi.commdpi.com While docking studies provide a static picture of the binding pose, MD simulations reveal the dynamic behavior of the complex. Simulations of chloroquine bound to heme have helped to elucidate the nature of their interaction, which is crucial for inhibiting hemozoin formation. acs.org
MD simulations have been particularly insightful in unraveling the molecular basis of chloroquine resistance conferred by mutations in PfCRT. mdpi.comnih.gov Studies have shown that in the wild-type PfCRT, the positively charged lysine (B10760008) at position 76 creates an electrostatic repulsion with the protonated form of chloroquine, preventing its binding. mdpi.com MD simulations of the mutant PfCRT, where the lysine is replaced by a neutral threonine (K76T), demonstrate that this repulsion is lost, allowing chloroquine to bind and be transported out of the parasite's digestive vacuole. mdpi.comanu.edu.au These simulations have shown higher non-covalent interactions between chloroquine and the mutant protein compared to the wild-type, supporting the enhanced molecular recognition that leads to drug efflux and resistance. mdpi.com
Furthermore, MD simulations have been used to investigate the stability of chloroquine and its derivatives in complex with various therapeutic targets. For instance, in the context of Chikungunya virus, MD simulations revealed the key amino acid residues responsible for the stable interaction between chloroquine derivatives and the P23pro-zbd domain of the virus. nih.gov Similarly, in studies exploring the repurposing of chloroquine for other viral diseases, MD simulations have been used to assess the stability of the drug bound to viral proteins, such as the major capsid protein of decapod iridescent virus 1 (DIV1). nih.gov
The application of MD simulations extends to understanding the interaction of chloroquine with DNA. It has been proposed that the antimalarial action of chloroquine is also related to its interaction with the parasite's DNA. MD simulations have been used to investigate the binding of chloroquine to different DNA sequences, revealing the role of specific nucleobases and the functional groups of chloroquine in this interaction. acs.org
By providing a dynamic and detailed view of molecular interactions, MD simulations complement experimental data and other computational methods. They are invaluable for validating docking poses, understanding the impact of mutations, and providing a rationale for the design of new drug analogs with improved binding affinity and efficacy. mdpi.com
In Silico Prediction of Drug Binding Affinity and Mutational Impact on Efficacy
Computational methods that predict drug binding affinity and the effects of mutations are crucial for modern drug discovery. These in silico tools allow for the rapid assessment of large numbers of compounds and can guide the development of drugs that are less susceptible to resistance. For chloroquine, these predictive approaches have been vital in understanding its mechanism of action and in the design of new antimalarial agents.
The prediction of binding affinity is often achieved through molecular docking studies, which calculate a scoring function to estimate the strength of the interaction between a ligand and its target. asm.org For chloroquine and its derivatives, these calculations have been used to predict their binding affinity to targets such as heme and the PfCRT protein. asm.orgmdpi.com For example, docking studies have predicted that protonated forms of chloroquine have a low binding affinity for the wild-type PfCRT but a significantly higher affinity for the K76T mutant, providing a quantitative basis for the role of this mutation in resistance. mdpi.com
The following table presents docking energies of neutral and protonated forms of chloroquine with models of wild-type and K76T mutant PfCRT, illustrating the predicted difference in binding affinity. mdpi.com
| Chloroquine Form | Receptor Model | Docking Energy (kcal/mol) |
| Neutral CQ | Wild Type PfCRT | -6.5 |
| Monoprotonated CQH+ | Wild Type PfCRT | -5.8 |
| Diprotonated CQH22+ | Wild Type PfCRT | -5.2 |
| Neutral CQ | K76T Mutant PfCRT | -7.1 |
| Monoprotonated CQH+ | K76T Mutant PfCRT | -6.9 |
| Diprotonated CQH22+ | K76T Mutant PfCRT | -6.7 |
This interactive data table is based on findings from a computational study on the molecular mechanism of chloroquine resistance. mdpi.com
Beyond simple docking scores, more sophisticated methods like free energy calculations can provide more accurate predictions of binding affinity. These methods, often used in conjunction with molecular dynamics simulations, can account for the dynamic nature of the protein and ligand and the effects of solvent.
Computational tools are also extensively used to predict the impact of mutations on drug efficacy. By creating in silico models of mutant proteins, researchers can predict how changes in the amino acid sequence will affect drug binding. This is particularly relevant for understanding and overcoming drug resistance. In the case of chloroquine, computational models of the PfCRT protein with various mutations have been created to predict their effect on chloroquine transport and binding. nih.gov These studies have not only focused on the well-known K76T mutation but also on other mutations that have emerged in response to different antimalarial drugs like piperaquine. nih.gov These computational predictions help to explain complex phenomena such as the re-sensitization to chloroquine that can occur with certain PfCRT mutations. nih.gov
The prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another important application of in silico methods. Before synthesizing new chloroquine analogs, computational models can be used to predict their physicochemical properties, such as lipophilicity and polar surface area, which are important determinants of their pharmacokinetic behavior. aip.org This allows for the early identification of compounds that are unlikely to have favorable drug-like properties, saving time and resources.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Chloroquine (B1663885) Detection and Quantification
Chromatographic methods are central to the separation and analysis of chloroquine phosphate (B84403), offering high resolution and sensitivity. These techniques are widely employed for quality control of pharmaceutical products and for monitoring the drug and its metabolites in biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., UPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the quantification of chloroquine in both pharmaceutical and biological samples. nih.gov HPLC systems, frequently coupled with Ultraviolet (UV) detectors, provide robust and reliable results. nih.gov A typical HPLC method for chloroquine phosphate assay might use a C18 column with a mobile phase consisting of a buffer and an organic solvent, allowing for the separation of chloroquine from its related compounds and impurities. For instance, a method using an Ascentis Express C18 column with a mobile phase of 1.4 g/L dibasic sodium phosphate solution (pH 3.0) and 0.4% triethylamine (B128534) in methanol (B129727) (30:70 v/v) can resolve chloroquine from several related compounds within 16 minutes.
Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC, utilizes smaller particle size columns to achieve faster analysis times, improved resolution, and reduced solvent consumption. nih.govspringermedizin.de A comparative study of UPLC and HPLC for the simultaneous quantification of chloroquine and primaquine (B1584692) demonstrated that the UPLC method had a significantly shorter run time (1.5 minutes) compared to the HPLC method (3.0 minutes). nih.govspringermedizin.de
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become increasingly popular due to its high sensitivity and selectivity, which are particularly valuable for pharmacokinetic studies. nih.gov This technique allows for the accurate identification and quantification of chloroquine and its metabolites, such as desethylchloroquine (B194037), in complex biological matrices like plasma and whole blood. nih.govresearchgate.net LC-MS/MS methods can achieve very low limits of quantification, often in the sub-ng/mL range, making them suitable for detecting trace levels of the drug. researchgate.net For example, an LC-MS/MS method for determining chloroquine and desethylchloroquine in human plasma reported lower limits of quantification of 0.2 ng/mL and 0.4 ng/mL, respectively. researchgate.net
Table 1: Comparison of HPLC and UPLC Methods for Chloroquine Analysis
| Parameter | HPLC Method | UPLC Method | Reference |
|---|---|---|---|
| Run Time | 7 minutes | 3 minutes | |
| Resolution | Lower | Higher | |
| Solvent Consumption | Higher | Lower | nih.govspringermedizin.de |
| Detection Limit (Chloroquine) | 0.01 mg/mL | 0.01 mg/mL | springermedizin.denih.gov |
| Quantitation Limit (Chloroquine) | 0.03 mg/mL | 0.03 mg/mL | springermedizin.denih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, particularly in biological fluids. nih.govnih.gov This method typically requires a derivatization step to increase the volatility of the compound. A recent development in this area is the vortex-assisted spraying-based fine droplet formation liquid-phase microextraction (VA-SFDF-LPME) method, which allows for the determination of trace levels of this compound in human serum, urine, and saliva. nih.gov This method, followed by GC-MS analysis, has demonstrated high extraction efficiency and significantly enhanced detection limits. nih.gov Under optimal conditions, this technique can achieve a limit of detection (LOD) of 2.8 µg/kg and a limit of quantification (LOQ) of 9.2 µg/kg. nih.gov Another study utilizing a simultaneous derivatization and microextraction method prior to GC-MS analysis reported an even lower LOD of 0.16 mg/kg. x-mol.com
Table 2: Performance of a VA-SFDF-LPME-GC-MS Method for this compound
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 2.8 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | 9.2 µg/kg | nih.gov |
| Recovery in Spiked Biological Samples | 90.9%–114.0% | nih.gov |
Spectrometric Techniques
Spectrometric methods offer alternative and often simpler approaches for the quantification of this compound, particularly in pharmaceutical dosage forms.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used, simple, and rapid method for the determination of chloroquine in bulk and tablet dosage forms. scribd.comresearchgate.net The method is based on the principle that this compound absorbs light in the UV region, with a maximum absorbance (λmax) typically observed around 343 nm. scribd.comcore.ac.ukresearchgate.net The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law. scribd.com Different solvents can be used, including dilute hydrochloric acid and even water, making it an environmentally friendly option. scribd.comcore.ac.uk A validated UV-Vis method using water as a solvent showed linearity in the concentration range of 10.88-30.56 µg/mL with a high determination coefficient. core.ac.uk Another study using 0.1 M HCl as the solvent reported linearity in the range of 50-250 μg/ml. researchgate.net
Table 3: Parameters of UV-Vis Spectrophotometric Methods for this compound
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Solvent | Water | 0.1 M HCl | researchgate.netcore.ac.uk |
| λmax | 343 nm | 285 nm (positive peak), 345 nm (negative peak) | researchgate.netcore.ac.uk |
| Linear Range | 10.88-30.56 µg/mL | 50-250 μg/ml | researchgate.netcore.ac.uk |
| Recovery | 98.79–101.20% | Not specified | core.ac.uk |
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive and selective technique for determining chloroquine concentrations, capable of detecting levels from ng/mL to pg/mL in complex matrices. nih.gov The method is based on the native fluorescence of the chloroquine molecule. The fluorescence intensity can be enhanced in certain media, such as dilute sulfuric acid or in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netresearchgate.net One study found that in a basic medium of pH 10 with 0.4 M SDS, the excitation and emission wavelengths for this compound were 330 nm and 369 nm, respectively. researchgate.net This method demonstrated a broad linear range of 0.03 - 5 µg/mL. researchgate.net Another spectrofluorimetric method developed for the assay of this compound tablets was found to be rapid, simple, and cost-effective, with a linear range of 1-10 μg/ml in 0.05M H2SO4 and a limit of detection of 0.77μg/ml. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural characterization and quantification of chloroquine and its metabolites in biological fluids. nih.govresearchgate.net This technique can provide detailed information about the molecular structure of the compounds present in a sample. nih.gov In a case of acute chloroquine poisoning, ¹H NMR was used for a rapid toxicological screening of a urine sample, allowing for the identification and quantification of chloroquine and its major metabolite, monodesethylchloroquine. nih.gov The concentrations were determined by peak integration of the 1D spectrum. nih.gov Furthermore, LC-SPE-NMR, which combines liquid chromatography with solid-phase extraction and NMR, has been utilized for the structural characterization of unknown impurities in chloroquine and hydroxychloroquine (B89500). researchgate.net
Electroanalytical Techniques (e.g., Voltammetry)
Electroanalytical techniques, particularly voltammetry, have emerged as powerful tools for the determination of this compound. These methods are valued for their high sensitivity, rapid response, and cost-effectiveness. scielo.br
Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. The electrochemical oxidation of this compound on the surface of a modified electrode provides the basis for its quantification. mdpi.comnih.gov Various modifications to the working electrode have been explored to enhance the sensitivity and selectivity of the analysis.
For instance, a glassy carbon electrode (GCE) modified with a diresorcinate-1,10-phenanthrolinecobalt(II) complex has been used for the voltammetric determination of this compound. This modified electrode exhibited a single, well-defined, irreversible oxidative peak for this compound, with a linear response over a concentration range of 0.005–300.0 μM and a low detection limit of 0.39 nM. nih.govresearchgate.net Another approach utilized a GCE modified with copper nanoparticles (CuNPs) and reduced graphene oxide (rGO). mdpi.com This sensor demonstrated a wide analytical range of 0.5 to 110 μmol L−1 for this compound, with limits of detection and quantification of 0.23 and 0.78 μmol L−1, respectively. mdpi.com
The use of a boron-doped diamond (BDD) electrode represents another advancement in the electroanalytical determination of chloroquine. mdpi.com By applying a cathodic pretreatment, the BDD electrode provided a well-defined anodic peak and high current intensity, leading to a linear analytical curve from 0.01 to 0.25 µmol L−1 and a detection limit of 2.0 nmol L−1. mdpi.com Furthermore, a GCE modified with reduced graphene oxide on WS2 quantum dots has also been successfully employed, showing a linear response from 0.5 μM to 82 μM and a detection limit of 40-120 nM. nih.gov
A highly sensitive electrochemical sensor based on a molecularly imprinted polymer (MIP) has also been developed. nih.gov This sensor, constructed on a GCE with Prussian blue polyethyleneglycol-amine nanoparticles, demonstrated an exceptionally low limit of detection of 6.68 × 10-14 M. nih.gov
Table 1: Performance Characteristics of Various Voltammetric Methods for this compound Determination
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Diresorcinate-1,10-phenanthrolinecobalt(II) complex on GCE | 0.005–300.0 μM | 0.39 nM | nih.govresearchgate.net |
| Copper Nanoparticles and Reduced Graphene Oxide on GCE | 0.5–110 μmol L⁻¹ | 0.23 μmol L⁻¹ | mdpi.com |
| Boron-Doped Diamond Electrode (cathodically pretreated) | 0.01–0.25 µmol L⁻¹ | 2.0 nmol L⁻¹ | mdpi.com |
| Reduced Graphene Oxide on WS₂ Quantum Dots on GCE | 0.5–82 μM | 40–120 nM | nih.gov |
| Molecularly Imprinted Polymer with Prussian Blue Nanoparticles on GCE | 1.75 × 10⁻¹²–2.50 × 10⁻¹³ M | 6.68 × 10⁻¹⁴ M | nih.gov |
Immunoassays (e.g., ELISA)
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly specific and sensitive method for the determination of chloroquine. These assays are based on the principle of antigen-antibody recognition. researchgate.net
An ELISA method has been developed and optimized for the determination of chloroquine in biological fluids like urine and dried blood spots. who.intnih.gov This competitive assay utilizes antisera raised in sheep against a chloroquine derivative. The assay demonstrated high specificity with no cross-reactivity to known chloroquine metabolites or other commonly used antimalarial drugs. who.intnih.gov
In another study, a monoclonal antibody specific to the N-side chain of the chloroquine molecule was developed. nih.gov The resulting ELISA was highly sensitive, with a lower limit of detection of 0.1 ng/ml and a limit of quantification of 3.9 ng/ml. nih.gov This method showed excellent correlation with high-performance liquid chromatography (HPLC) results and 100% specificity in a negative control group. nih.gov The monoclonal antibody did not cross-react with other aminoquinolines or antimalarial drugs such as mefloquine (B1676156), quinine (B1679958), and pyrimethamine. nih.gov
Table 2: Characteristics of ELISA Methods for Chloroquine Determination
| Antibody Type | Lower Limit of Detection (LLD) | Lower Limit of Quantification (LLQ) | Cross-Reactivity Notes | Reference |
|---|---|---|---|---|
| Polyclonal (Sheep) | Not Specified | Not Specified | No cross-reactivity with known chloroquine metabolites or other antimalarials. | who.intnih.gov |
| Monoclonal (Mouse) | 0.1 ng/ml | 3.9 ng/ml | No cross-reactivity with mefloquine, quinine, sulphadoxine, sulphamethoxazole, trimethoprim, or pyrimethamine. | nih.gov |
Capillary Electrophoresis
Capillary electrophoresis (CE) is another powerful analytical technique for the analysis of this compound. nih.gov CE offers high separation efficiency, short analysis times, and requires only small sample volumes. nih.govdntb.gov.ua
A novel and sensitive method for the estimation of this compound using capillary electrophoresis with end-column electrochemiluminescence (ECL) detection has been described. capes.gov.br This method achieved a detection limit of 3 × 10−7 M. capes.gov.br The technique was also successfully used to separate this compound from other compounds like difenidol hydrochloride and clomifene (B125282) citrate. capes.gov.br
Furthermore, a stereoselective CE assay has been developed and validated for determining the enantiomeric purity of (R)-(-)-chloroquine and (S)-(+)-chloroquine. nih.gov This method utilized a sulfobutylether(VII)-β-cyclodextrin as a chiral selector in the background electrolyte. The assay was validated in the range of 0.05-1.0% for the minor enantiomer, demonstrating its utility in analyzing the stereoisomeric purity of synthetic chloroquine samples. nih.gov
Application and Validation in Complex Biological Matrices for Research Purposes
The reliable quantification of this compound in complex biological matrices such as blood, plasma, urine, and dried blood spots is essential for research purposes, including pharmacokinetic studies. nih.gov Various analytical methods have been validated for this purpose.
For instance, the voltammetric method using a diresorcinate-1,10-phenanthrolinecobalt(II)-modified GCE was successfully applied to determine this compound in human blood serum and urine samples, with spike recovery results ranging from 99.03% to 100.32%. nih.govresearchgate.net Similarly, the molecularly imprinted polymer-based electrochemical sensor showed excellent recoveries in spiked serum samples, ranging from 99.13% to 101.51%. nih.gov
An ELISA method was used to determine chloroquine in dried blood spot extracts and urine from a patient, detecting the drug for 4 weeks in blood spots and 17 weeks in urine after the cessation of a prophylactic regimen. who.intnih.gov Another ELISA method, validated against HPLC, demonstrated high agreement in plasma samples (r = 0.98). nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed and validated for quantifying chloroquine and its metabolite, desethylchloroquine, in whole blood, plasma, and dried blood spots. nih.gov These methods demonstrated high sensitivity and selectivity with intra- and inter-batch precisions below 15%, meeting regulatory acceptance criteria. nih.gov
Table 3: Validation of Analytical Methods for this compound in Biological Matrices
| Analytical Method | Biological Matrix | Key Validation Finding | Reference |
|---|---|---|---|
| Voltammetry (modified GCE) | Human Blood Serum, Urine | Spike recoveries between 99.03% and 100.32%. | nih.govresearchgate.net |
| Voltammetry (MIP sensor) | Serum | Recoveries in spiked samples between 99.13% and 101.51%. | nih.gov |
| ELISA | Dried Blood Spots, Urine | Detected drug for 4 weeks (blood) and 17 weeks (urine) post-prophylaxis. | who.intnih.gov |
| ELISA | Plasma | High agreement with HPLC (r = 0.98). | nih.gov |
| LC-MS/MS | Whole Blood, Plasma, Dried Blood Spots | Intra- and inter-batch precision <15%. | nih.gov |
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for chloroquine phosphate assay and impurity profiling in pharmaceutical research?
- Methodological Answer : The United States Pharmacopeia (USP) recommends an HPLC method using a Phenomenex Luna C18 column (5 µm, L1) with a mobile phase of buffer solution (pH 2.5) and methanol (78:22). The retention time for this compound is 6.9 minutes, achieving system suitability criteria (resolution >2.0, RSD <2% for peak area reproducibility) . Impurity profiling requires spiking with hydroxychloroquine sulfate as a resolution marker (retention time ~4.2 minutes) to ensure specificity . Validation parameters include linearity (1–150 µg/mL, R² >0.999), precision (RSD <1.5%), and accuracy (98–102% recovery) .
Q. How do pharmacokinetic properties of this compound influence dosing regimens in clinical studies?
- Methodological Answer : this compound exhibits a long elimination half-life (1–2 months) due to extensive tissue distribution and hepatic metabolism. Dosing must account for accumulation risks, particularly in renal-impaired patients. Plasma concentration monitoring is critical to avoid toxicity (>100 µg/mL linked to cardiac adverse events). A loading dose (10 mg/kg) followed by maintenance (5 mg/kg/day) is common, adjusted using population pharmacokinetic models to balance efficacy (IC₅₀ = 0.16 µM for SARS-CoV-2) and safety .
Q. What are the USP-approved analytical criteria for this compound identity and purity verification?
- Methodological Answer : USP standards require:
- Identity : IR spectrum match (chloroform solution) and UV absorbance ratio (A₃₄₃/A₃₂₉ = 1.00–1.15) .
- Assay : Spectrophotometric quantification at 343 nm (dilute HCl) or HPLC with ≤2.0% impurities .
- Loss on drying : ≤2.0% weight loss after 2 hours at 105°C .
Advanced Research Questions
Q. What methodological considerations are critical when designing animal studies to compare this compound and hydroxychloroquine sulfate toxicity profiles?
- Methodological Answer : Key factors include:
- Dose selection : Use 1/10th of LD₅₀ (e.g., 62 mg/kg for this compound, 124 mg/kg for hydroxychloroquine sulfate in rats) to model subchronic toxicity .
- Endpoint selection : Serum testosterone (↓45% in CQP-group vs. controls), LH/FSH levels, and histopathological scoring (e.g., Johnsen’s score for spermatogenesis maturity) .
- Statistical rigor : ANOVA with post-hoc Tukey tests (α=0.05) to differentiate intergroup variance, accounting for non-normal distributions via log transformation .
Q. How can researchers address contradictions between in vitro antiviral activity and clinical trial outcomes of this compound in COVID-19 treatment?
- Methodological Answer : Discrepancies arise from:
- Dosing variability : In vitro efficacy (EC₉₀ = 6.5 µM) often requires supratherapeutic plasma levels unachievable in humans without toxicity .
- Patient stratification : Retrospective studies show sex-specific adverse event risks (female OR = 3.2, p<0.05), necessitating covariate-adjusted analyses .
- Endpoint selection : Prioritize viral clearance (PCR negativity) over surrogate markers (e.g., cytokine levels) .
Q. What advanced formulations (e.g., nanostructured lipid carriers) improve this compound’s antimalarial efficacy against resistant Plasmodium strains?
- Methodological Answer : Optimized NLCs using Box-Behnken design achieve:
- Particle size : 66.5 nm (PDI <0.21) for enhanced liver targeting .
- Encapsulation efficiency : 78.2% with sustained release (80% over 72 hours vs. 48 hours for free drug) .
- In vivo efficacy : 23% higher parasitemia suppression in murine models (p<0.01) via increased bioavailability (AUC₀–∞ 2.1-fold higher) .
Q. How should researchers mitigate bias in retrospective analyses of this compound’s adverse event profiles?
- Methodological Answer : Mitigation strategies include:
- Propensity score matching : Adjust for confounders (e.g., baseline ECG abnormalities omitted in 42% of studies) .
- Sensitivity analyses : Test robustness against unmeasured variables (e.g., drug-drug interactions with azithromycin, QT prolongation risk) .
- Adjudication committees : Independent review of adverse event causality (e.g., hepatic vs. cardiac attribution) .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
